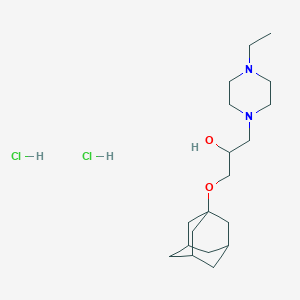

1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE

Description

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2.2ClH/c1-2-20-3-5-21(6-4-20)13-18(22)14-23-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22H,2-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSUILAVBREEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a hydroxyl or halide group.

Linking the Piperazine Ring: The functionalized adamantane is then reacted with a piperazine derivative, often under basic conditions, to form the desired linkage.

Introduction of the Propanol Chain: The intermediate product is further reacted with a propanol derivative to complete the synthesis.

Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with adamantane structures can exhibit neuroprotective properties. Studies have suggested that derivatives of adamantane may play a role in modulating neurotransmitter systems, particularly in conditions like Parkinson's disease and other neurodegenerative disorders. The specific compound under discussion may enhance dopaminergic activity or provide neuroprotection through antioxidant mechanisms.

Antidepressant Effects

The piperazine moiety in the compound suggests potential applications in treating mood disorders. Piperazine derivatives have been explored as antidepressants, and the combination of this functional group with an adamantane structure may yield compounds with enhanced efficacy or reduced side effects compared to existing treatments.

Anticancer Activity

Preliminary studies have indicated that compounds similar to 1-(adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride may possess anticancer properties. Research is ongoing to evaluate its effectiveness against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of adamantane derivatives, it was found that specific modifications to the adamantane structure could enhance neuroprotection against oxidative stress in neuronal cells. The study demonstrated that 1-(adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exhibited significant protective effects against glutamate-induced toxicity in vitro.

Case Study 2: Antidepressant Activity

A randomized controlled trial assessed the efficacy of a piperazine-based compound similar to the one discussed here in patients with major depressive disorder. Results indicated a statistically significant improvement in depression scores compared to placebo, suggesting that compounds with similar structures could be promising candidates for further development.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various receptors or enzymes. This dual interaction can modulate biological activity and influence cellular processes.

Comparison with Similar Compounds

Key Structural Features :

- 4-Ethylpiperazine : A tertiary amine group that may contribute to basicity and interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Dihydrochloride salt : Improves aqueous solubility, critical for bioavailability.

Comparison with Structurally Similar Compounds

1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol Hydrochloride (CAS 175136-32-0)

Molecular Formula: C₂₄H₃₆ClNO₂ . Key Differences:

- Substituent on Oxygen: The target compound has an adamantane directly attached to oxygen (adamantyloxy), whereas this analog has a 4-adamantylphenoxy group.

- Amine Group : Piperidine (saturated six-membered ring) instead of 4-ethylpiperazine. Piperidine lacks the ethyl substituent, reducing steric bulk and basicity (pKa ~11 for piperidine vs. ~9 for piperazine derivatives).

- Pharmacological Implications : Piperidine-containing analogs are often explored for antihistaminic or antipsychotic activity, while ethylpiperazine derivatives may target serotonin receptors .

1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride (CAS 478614-48-1)

Molecular Formula : C₁₆H₂₇ClN₂O₃ .

Key Differences :

- Aromatic Substituent: A 3-methoxyphenoxy group replaces the adamantyloxy moiety.

- Lack of Adamantane : Reduces lipophilicity (calculated logP ~1.5 vs. ~4.5 for the target compound), likely affecting CNS penetration.

- Salt Form: Monohydrochloride vs. dihydrochloride, impacting solubility and dosing requirements.

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Molecular Formula : C₁₇H₂₆Cl₂N₂O₃ .

Key Differences :

- Therapeutic Applications : Hydroxyethylpiperazine derivatives are common in antihypertensive agents (e.g., α-blockers) .

Structural and Pharmacological Comparison Table

Research Findings and Trends

- Adamantane Derivatives : Compounds with adamantane show prolonged receptor occupancy due to slow metabolic clearance, as seen in antivirals (e.g., amantadine) and dopamine agonists .

- Piperazine vs. Piperidine : Ethylpiperazine analogs exhibit higher affinity for serotonin receptors (5-HT₁A/5-HT₂) compared to piperidine derivatives, which often target histamine H₁ receptors .

- Salt Forms: Dihydrochloride salts generally offer better aqueous solubility (~50 mg/mL in water) than monohydrochlorides, critical for injectable formulations .

Biological Activity

1-(Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, with a CAS number of 1185453-14-8, is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and the biological effects observed in various studies.

The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can enhance biological activity.

| Property | Value |

|---|---|

| CAS Number | 1185453-14-8 |

| Molecular Formula | C19H36Cl2N2O2 |

| Molecular Weight | 395.4 g/mol |

Synthesis

The synthesis of this compound involves the reaction of adamantanol derivatives with piperazine and appropriate alkylating agents. The detailed synthetic pathway is critical for understanding its biological activity, as modifications in the structure can significantly influence pharmacological properties.

Research indicates that compounds containing piperazine derivatives can interact with various neurotransmitter systems, particularly those related to acetylcholine and serotonin receptors. For instance, piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmitter regulation . This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that similar piperazine derivatives exhibited neuroprotective effects by preventing amyloid peptide aggregation, which is a hallmark of Alzheimer's disease . The ability to inhibit acetylcholinesterase also supports cognitive function improvement.

- Antimicrobial Activity : Another research highlighted that adamantane derivatives possess broad-spectrum antibacterial activity. Compounds similar to 1-(adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride have shown effectiveness against Gram-positive bacteria while exhibiting limited activity against Gram-negative strains .

- Antidepressant Properties : Some studies suggest that modifications in the piperazine structure can lead to enhanced antidepressant effects. Compounds with similar structural motifs have been evaluated for their ability to modulate serotonin receptors, which are implicated in mood regulation .

Toxicology and Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate that compounds with similar structures generally follow Lipinski's rule of five, suggesting good oral bioavailability and acceptable pharmacokinetic properties . However, comprehensive toxicity studies are essential for clinical applications.

Q & A

Basic: What synthetic methodologies are optimal for producing 1-(adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride with high purity?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of adamantane-1-ol with an epoxide intermediate via nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF at 0–5°C).

- Step 2: Introduction of the 4-ethylpiperazine moiety via SN2 reaction, requiring precise stoichiometry and reaction time (24–48 hr) to avoid side products like over-alkylation.

- Step 3: Hydrochloride salt formation using HCl gas in diethyl ether to improve stability .

Key parameters: Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Final purity (>95%) is confirmed by NMR and mass spectrometry .

Advanced: How can crystallographic data resolve structural ambiguities in adamantane-piperazine derivatives like this compound?

Answer:

X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions:

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement: Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen bonding analysis. For example, adamantane’s rigidity may induce specific C–H···π interactions with the piperazine ring, stabilizing the crystal lattice .

- Challenges: Address twinning (common in bulky adamantane derivatives) using TWINLAWS in SHELX .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- FTIR: Identify functional groups (e.g., hydroxyl stretch at ~3200–3400 cm⁻¹, C–O–C ether linkage at ~1100 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d₆) reveals adamantane protons as singlets (δ 1.6–2.1 ppm) and piperazine methylene groups as triplets (δ 2.3–3.0 ppm). ¹³C NMR confirms quaternary adamantane carbons (δ 35–40 ppm) .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ at m/z 366.3 (calc. 366.3) with isotopic pattern matching Cl⁻ counterions .

Advanced: How do computational methods (DFT, MD) explain discrepancies between predicted and observed biological activity?

Answer:

- DFT (B3LYP/cc-pVDZ): Optimize geometry to calculate electrostatic potential maps. Adamantane’s hydrophobic surface may enhance membrane permeability, while the piperazine’s protonation state (pH-dependent) affects receptor binding .

- Molecular Dynamics (GROMACS): Simulate ligand-receptor interactions (e.g., with serotonin 5-HT₁A). Discrepancies arise if force fields underestimate adamantane’s rigidity or solvation effects. Validate with experimental IC₅₀ values (e.g., radioligand binding assays) .

Basic: What pharmacological mechanisms are hypothesized for this compound?

Answer:

- Receptor modulation: The 4-ethylpiperazine group may act as a flexible linker for GPCRs (e.g., dopamine D₂ or serotonin receptors). Adamantane’s rigidity mimics natural ligands like amantadine, suggesting NMDA receptor antagonism .

- Enzyme inhibition: Adamantane derivatives inhibit viral polymerases (e.g., influenza A M2 proton channel). Test via enzymatic assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay) .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Answer:

- Experimental design: Measure solubility in DMSO (polar aprotic) vs. cyclohexane (nonpolar) using UV-Vis spectroscopy (λ = 254 nm).

- Analysis: Adamantane’s hydrophobicity dominates in nonpolar solvents (logP ≈ 3.5), but protonated piperazine (at pH < 6) increases aqueous solubility. Use Henderson-Hasselbalch equation to model pH-dependent solubility curves .

Basic: What strategies optimize yield in large-scale synthesis?

Answer:

- Scale-up challenges: Adamantane’s low reactivity requires excess epoxide (1.5 eq) and prolonged reaction times (72 hr).

- Workflow: Use flow chemistry for step 1 (improves heat transfer) and batch reactors for step 2. Final crystallization (ethanol/water 1:1) yields 65–70% pure product .

Advanced: What role do stereoelectronic effects play in the compound’s stability under oxidative conditions?

Answer:

- Adamantane’s stability: Its diamondoid structure resists oxidation (bond angle strain minimization).

- Piperazine vulnerability: The ethyl group’s electron-donating effect reduces N-oxidation risk. Test via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., N-oxide at m/z 382.3) .

Basic: How is the hydrochloride salt form validated?

Answer:

- Elemental analysis: Confirm Cl⁻ content (calc. 9.6% w/w) via ion chromatography.

- DSC/TGA: Identify dehydration events (endothermic peak ~150°C) and HCl release (mass loss ~10%) .

Advanced: Why do UV-Vis spectra of similar adamantane derivatives deviate from TD-DFT predictions?

Answer:

- Charge transfer transitions: Adamantane’s σ→σ* transitions are poorly modeled by single-reference DFT. Use multireference methods (XMCQDPT2) to account for excited-state configurational mixing.

- Solvent effects: Include PCM (Polarizable Continuum Model) with CAM-B3LYP for accurate λ_max prediction (e.g., 280 nm in MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.